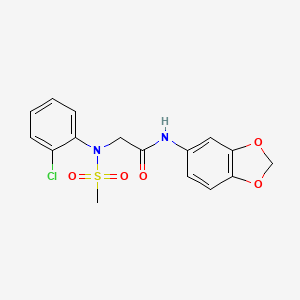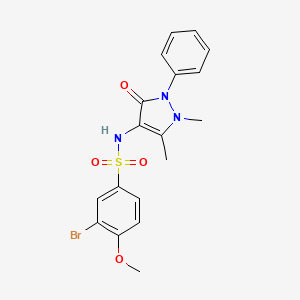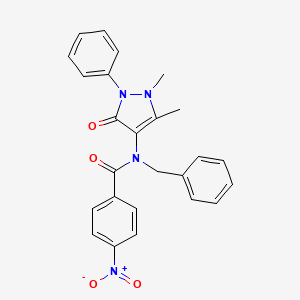![molecular formula C20H18N2O5S B3683631 methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-3-methylbenzoate](/img/structure/B3683631.png)
methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-3-methylbenzoate
Overview
Description
Methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-3-methylbenzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-3-methylbenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring and the benzoate ester separately, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism by which methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-3-methylbenzoate exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, or direct inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dimethyl-5-(1’,2’-dioxo-2’-ethoxyethyl)-4-(3’-nitrophenyl)-1,4-dihydropyridine-3-carboxylate: Similar in structure but with different substituents on the pyrimidine ring.
5,5-dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Shares the dioxo structure but differs in the overall framework and functional groups
Uniqueness
Methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-3-methylbenzoate is unique due to its combination of a furan ring, a benzoate ester, and a pyrimidine derivative, which imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
methyl 4-[5-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-11-9-12(19(25)26-4)5-7-14(11)16-8-6-13(27-16)10-15-17(23)21(2)20(28)22(3)18(15)24/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFNJUGMMBWMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(O2)C=C3C(=O)N(C(=S)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3683549.png)
![4-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3683560.png)

![N-[2-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B3683585.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B3683590.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3683592.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B3683600.png)
![3-methyl-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3683610.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3683622.png)

![spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride](/img/structure/B3683634.png)

![4-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3683645.png)
![ethyl 3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-cyanoacrylate](/img/structure/B3683653.png)
